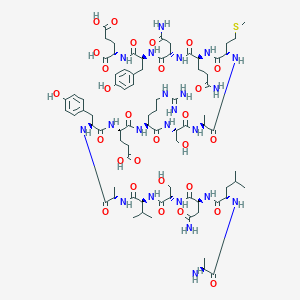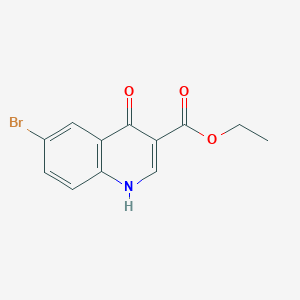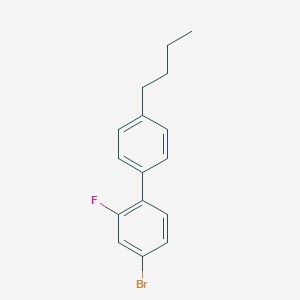
1-(4-Methoxyphenyl)-2-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-butylamine, commonly known as PMA, is a synthetic drug that belongs to the phenethylamine class of compounds. PMA is structurally similar to amphetamine and MDMA, and it has been used as a recreational drug due to its psychoactive properties. However, PMA is also of interest to the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of PMA is not fully understood, but it is believed to act as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. PMA also has affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemische Und Physiologische Effekte
PMA has been shown to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. PMA has also been shown to cause neurotoxicity in certain brain regions, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PMA in laboratory experiments is its ability to selectively release neurotransmitters such as dopamine and norepinephrine, which may be useful in studying the role of these neurotransmitters in various physiological processes. However, the potential neurotoxicity of PMA may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on PMA. One area of interest is the development of PMA analogs with improved therapeutic properties and reduced toxicity. Another area of interest is the investigation of the role of PMA in the regulation of mood and behavior, which may have implications for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of PMA and its effects on the brain and body.
Synthesemethoden
The synthesis of PMA involves the reaction of 4-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene intermediate with a reducing agent such as lithium aluminum hydride. The final product is obtained through a reductive amination reaction using butylamine as the amine source.
Wissenschaftliche Forschungsanwendungen
PMA has been studied for its potential therapeutic applications in various fields of research. For example, PMA has been investigated as a potential treatment for depression and anxiety disorders. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10H,3,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQDJBQNHXBFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-2-butanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
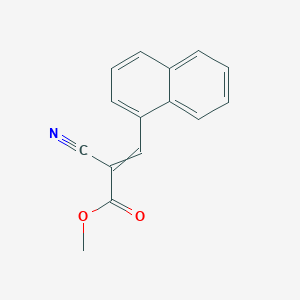
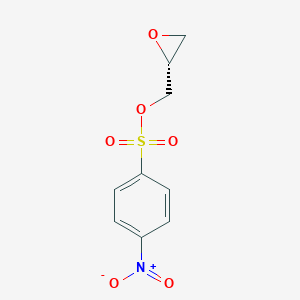
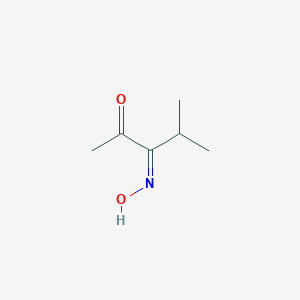
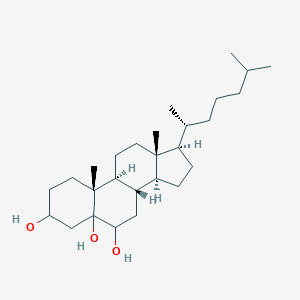
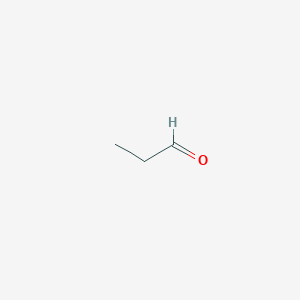
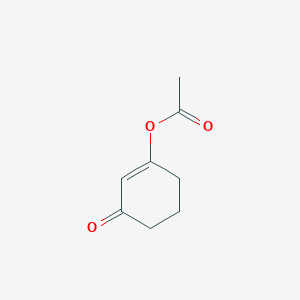
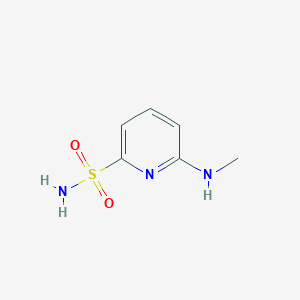
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
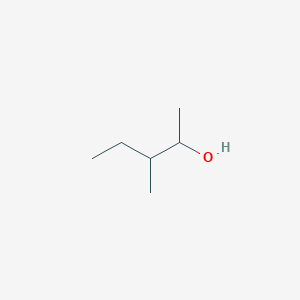
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
